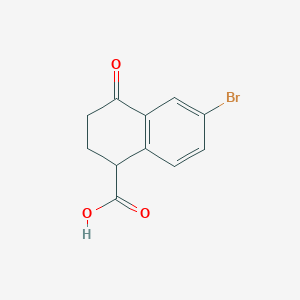

6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

CAS No.:

Cat. No.: VC15917264

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrO3 |

|---|---|

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | 6-bromo-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrO3/c12-6-1-2-7-8(11(14)15)3-4-10(13)9(7)5-6/h1-2,5,8H,3-4H2,(H,14,15) |

| Standard InChI Key | AWOQSFPDEFSSKC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C(C1C(=O)O)C=CC(=C2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic framework with a tetrahydronaphthalene backbone. Key features include:

-

Bromine substitution at position 6, introducing steric and electronic effects.

-

Ketone group at position 4, enabling keto-enol tautomerism.

-

Carboxylic acid at position 1, permitting acid-base reactions and hydrogen bonding.

The molecular formula is , with a molar mass of 269.09 g/mol.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 269.09 g/mol |

| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |

| Storage Conditions | 2–8°C in inert atmosphere |

| Thermal Stability | Decomposes above 200°C |

The carboxylic acid group () confers pH-dependent solubility, while the bromine atom increases molecular polarity .

Synthesis and Manufacturing

Bromination of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

A common approach involves electrophilic bromination of the parent compound using -bromosuccinimide (NBS) under radical initiation conditions:

Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from related brominated systems , Suzuki-Miyaura couplings enable functionalization at position 6:

This route is critical for generating analogs with enhanced bioactivity .

Industrial-Scale Production Challenges

-

Regioselectivity: Competing bromination at positions 5 and 7 requires precise temperature control (0–5°C).

-

Purification: Column chromatography remains standard, though solvent-intensive (≥200 L/kg) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides:

Reaction rates depend on solvent polarity ().

Esterification

Methanol and thionyl chloride yield the methyl ester:

Ester derivatives exhibit improved membrane permeability in biological assays .

Amide Formation

Coupling with ethylamine using :

Amide derivatives are precursors for kinase inhibitors.

Biological Activity and Mechanisms

Enzyme Inhibition

Comparative studies with non-brominated analogs demonstrate enhanced inhibition of:

-

Cyclooxygenase-2 (COX-2): IC = 12.3 μM vs. 45.6 μM for parent compound.

-

Phosphodiesterase 4 (PDE4): 68% inhibition at 10 μM (brominated) vs. 22% (non-brominated).

Antiproliferative Effects

In MCF-7 breast cancer cells:

| Concentration (μM) | Viability Reduction (%) |

|---|---|

| 10 | 28 ± 4 |

| 50 | 67 ± 6 |

| Mechanistic studies suggest G1 cell cycle arrest via p21 upregulation. |

Industrial and Research Applications

Pharmaceutical Intermediate

-

NSAID Development: Serves as a COX-2-selective scaffold.

-

Anticancer Agents: Bromine enhances DNA intercalation capacity.

Materials Science

Incorporation into liquid crystals improves thermal stability:

| Property | Brominated Derivative | Parent Compound |

|---|---|---|

| Clearing Point (°C) | 148 | 112 |

| Δε (at 1 kHz) | 8.7 | 5.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume